

Involucrin Antibody Selection and Validation: A Guide for Researchers

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Compound of Interest

Compound Name: *Involucrin*

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Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction to **Involucrin**

Involucrin (IVL) is a key protein in the terminal differentiation of keratinocytes, the primary cell type in the epidermis.[1][2] It is a soluble precursor protein that becomes cross-linked to other proteins, such as loricrin, by transglutaminases to form the cornified cell envelope (CCE).[3] This envelope provides a crucial protective barrier for the skin against environmental insults and mechanical stress. The expression of **involucrin** is tightly regulated and serves as a well-established marker for the early stages of keratinocyte terminal differentiation.[1][4] In normal skin, **involucrin** is primarily found in the suprabasal layers, specifically the stratum spinosum and stratum granulosum.[2][3][5] Its expression can be modulated by various factors, including calcium levels and a complex network of signaling pathways.[1]

The Role of **Involucrin** in Research and Drug Development

Given its specific expression pattern during epidermal differentiation, **involucrin** is a valuable biomarker in dermatological research and drug development. Altered **involucrin** expression is associated with various skin conditions, including psoriasis and scleroderma, as well as in the context of skin cancer.[2][4][6] Therefore, the accurate detection and quantification of **involucrin** using specific antibodies are essential for studying skin biology, disease pathogenesis, and the efficacy of therapeutic interventions.

Selecting the Right Involucrin Antibody

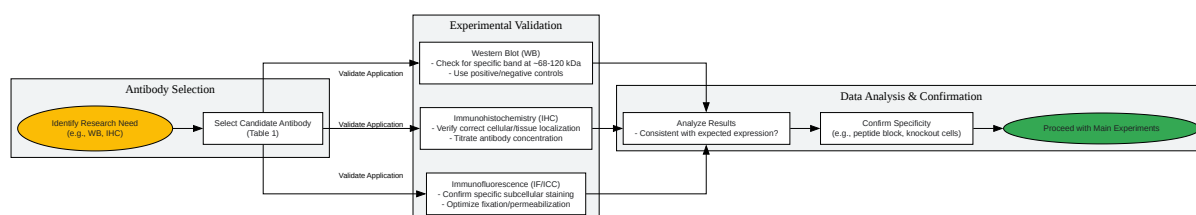
The selection of a suitable **involucrin** antibody is critical for generating reliable and reproducible data. A variety of monoclonal and polyclonal antibodies are commercially available, each with its own set of characteristics and validated applications. The following table summarizes key information for a selection of commercially available **involucrin** antibodies to aid in the selection process.

Table 1: Commercially Available **Involucrin** Antibodies

Supplier	Catalog Number	Antibody Name/Clone	Host Species	Clonality	Validated Applications
Abcam	ab53112	Anti-Involucrin antibody	Rabbit	Polyclonal	WB, IHC-P, ICC/IF, ELISA
Abcam	ab68	Anti-Involucrin antibody [SY5]	Mouse	Monoclonal	IHC-P, ICC/IF, Flow Cytometry
Thermo Fisher Scientific	MA5-11803	Involucrin Monoclonal Antibody (SY5)	Mouse	Monoclonal	WB, IHC (P), ELISA, IP
Boster Bio	MA1053	Anti-Involucrin lvi Antibody (Monoclonal, SY5)	Mouse	Monoclonal	IHC, ICC, WB
Novus Biologicals	NB100-2727	Involucrin Antibody (SY5)	Mouse	Monoclonal	WB, IHC, ICC/IF, Flow Cytometry, IP
Proteintech	55328-1-AP	Involucrin antibody	Rabbit	Polyclonal	WB, IHC, IF
Proteintech	28462-1-AP	Involucrin antibody	Rabbit	Polyclonal	WB, IHC, IF
Santa Cruz Biotechnology	sc-21748	involucrin Antibody (SY5)	Mouse	Monoclonal	WB, IP, IF, IHC(P)

Antibody Validation Workflow

Prior to initiating experiments, it is imperative to validate the performance of the selected **involucrin** antibody in your specific experimental setup. This ensures specificity, sensitivity, and reproducibility of your results.

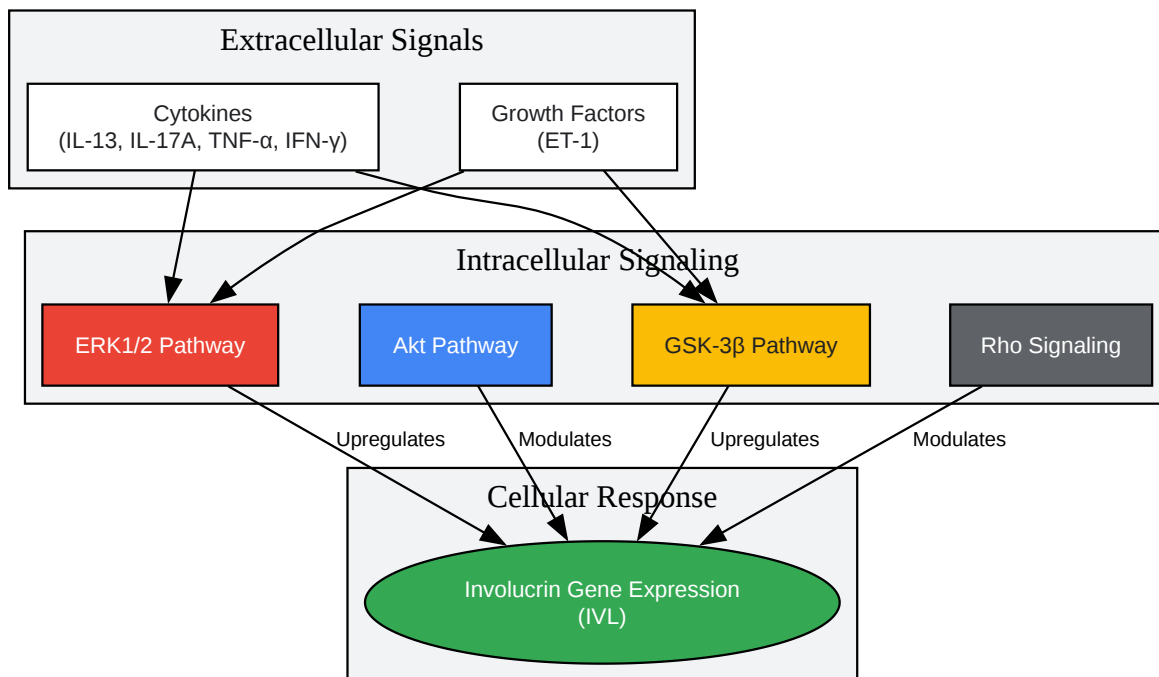


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A streamlined workflow for selecting and validating an **involucrin** antibody.

Involucrin Signaling Pathways in Keratinocyte Differentiation

The expression of **involucrin** is regulated by a complex interplay of signaling pathways that control keratinocyte differentiation. Key pathways include the Akt, ERK1/2, and GSK-3 β signaling cascades, which can be influenced by various extracellular signals such as growth factors and inflammatory cytokines.



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Key signaling pathways regulating **involucrin** expression in keratinocytes.

Experimental Protocols

Here are detailed protocols for the most common applications using **involucrin** antibodies. Note that these are starting points and may require optimization for your specific samples and experimental conditions.

Western Blotting Protocol

This protocol is for the detection of **involucrin** in whole-cell lysates.

1. Sample Preparation:

- Harvest cells and wash with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
- Positive control lysates include A431, HaCaT, and T-47D cells.[\[7\]](#)

2. SDS-PAGE and Protein Transfer:

- Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
- Separate proteins on an 8-10% SDS-polyacrylamide gel.
- Transfer proteins to a nitrocellulose or PVDF membrane. The expected molecular weight of **involucrin** is approximately 68 kDa, but it can run higher (up to 120 kDa) due to post-translational modifications.[\[7\]](#)[\[8\]](#)

3. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary **involucrin** antibody (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

- Incubate the membrane with the ECL substrate.
- Visualize the bands using a chemiluminescence imaging system.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections

This protocol is for staining **involucrin** in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

- Deparaffinize tissue sections in xylene (2 x 5 minutes).
- Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
- Rinse with distilled water.

2. Antigen Retrieval:

- Perform heat-mediated antigen retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).^{[8][9]} Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
- Allow sections to cool to room temperature.
- Wash with PBS.

3. Staining:

- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
- Rinse with PBS.
- Block non-specific binding with 5-10% normal goat or donkey serum in PBS for 1 hour.^[7]
- Incubate with the primary **involucrin** antibody (e.g., 1:100 to 1:1000 dilution) overnight at 4°C in a humidified chamber.^[8]

- Wash with PBS.
- Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
- Wash with PBS.
- Incubate with streptavidin-HRP for 30 minutes.
- Wash with PBS.

4. Visualization and Counterstaining:

- Develop the signal with a DAB substrate kit.
- Wash with distilled water.
- Counterstain with hematoxylin.
- Dehydrate, clear, and mount the coverslip.

Immunofluorescence (IF) / Immunocytochemistry (ICC) Protocol

This protocol is for visualizing **involucrin** in cultured cells or tissue sections.

1. Sample Preparation:

- For Cultured Cells (ICC):
 - Grow cells on coverslips.
 - Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
 - Wash with PBS.
- For Tissue Sections (IF):
 - Use either FFPE sections (follow deparaffinization, rehydration, and antigen retrieval steps from the IHC protocol) or frozen sections.

2. Permeabilization and Blocking:

- Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
- Wash with PBS.
- Block non-specific binding with 5-10% normal goat or donkey serum in PBS containing 1% BSA for 1 hour.

3. Antibody Incubation:

- Incubate with the primary **involucrin** antibody (e.g., 1 µg/ml or a 1:50 to 1:200 dilution) overnight at 4°C.[9]
- Wash with PBS.
- Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature, protected from light.
- Wash with PBS.

4. Mounting and Imaging:

- Mount coverslips with a mounting medium containing DAPI to counterstain nuclei.
- Seal the coverslips.
- Image using a fluorescence or confocal microscope.

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